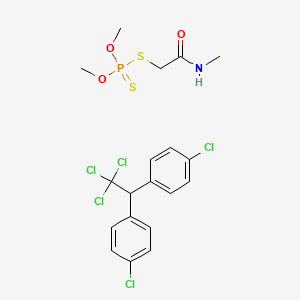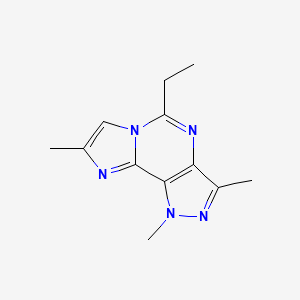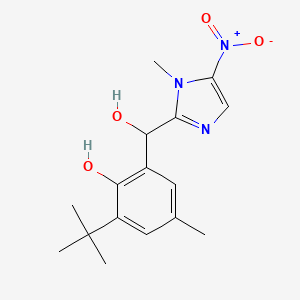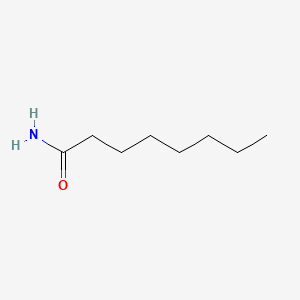
Octanamide
Übersicht
Beschreibung
Octanamide is a fatty amide resulting from the formal condensation of octanoic acid with ammonia. It is a primary carboxamide and a primary fatty amide .
Synthesis Analysis
A general, efficient method for C−N cross-coupling has been developed using N, N -dimethyloctanamide as a catalytic cosolvent for biphasic continuous-flow applications .
Molecular Structure Analysis
Octanamide has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . The IUPAC name for Octanamide is octanamide . The InChI is 1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10) .
Physical And Chemical Properties Analysis
Octanamide has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 6 . The exact mass is 143.131014166 g/mol .
Wissenschaftliche Forschungsanwendungen
Extraction of Actinide Ions
Octanamide, specifically N,N-di-n-hexyloctanamide (DHOA), has been used in the extraction of actinide ions from nitric acid feeds. This is particularly useful in the nuclear industry where separation of these ions is crucial. The distribution studies indicated different trends in the extraction of tetra- and hexa-valent actinide ions with varying nitric acid concentration .
Alternative to Tri-n-butyl Phosphate
N,N-di-n-hexyloctanamide (DHOA), a derivative of Octanamide, has been suggested as an alternative to Tri-n-butyl Phosphate (TBP) for spent fuel reprocessing. This is due to its complete incinerability and the innocuous nature of its degradation products .
Urease Inhibition
N-(adamantan-1-ylcarbamothioyl)octanamide, another derivative of Octanamide, has shown excellent activity as a urease inhibitor. The long alkyl chain plays a vital role in enzyme inhibition .
Molecular Docking
The same derivative, N-(adamantan-1-ylcarbamothioyl)octanamide, has been used in in silico molecular docking against target proteins. It exhibits good binding affinity with proteins, forming two hydrogen bonds with amino acid residue VAL391 .
Postharvest Management of Climacteric Fruits
Capsaicinoids, a class of compounds that includes Octanamide, have been explored for use in postharvest management of climacteric fruits. These fruits are highly susceptible to decay caused by different fungi, and capsaicinoids could potentially help control this .
Safety And Hazards
Eigenschaften
IUPAC Name |
octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHCSWBWNVGEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060862 | |
| Record name | Octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanamide | |
CAS RN |
629-01-6 | |
| Record name | Octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X5804D710 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Octanamide?
A1: Octanamide has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol.
Q2: Is there any spectroscopic data available for Octanamide?
A2: Yes, researchers have characterized Octanamide using various spectroscopic techniques. For instance, one study utilized 1H-NMR, 13C-NMR, IR, and MS spectra to confirm the structure of Octanamide and its synthesized analogues. []
Q3: Has Octanamide been investigated for its performance under specific conditions?
A4: Yes, researchers have studied the solubility of novel CO2-soluble pyridine derivatives containing Octanamide in supercritical carbon dioxide (Sc-CO2) at varying temperatures and pressures. [] Additionally, studies have examined the interfacial tension of Octanamide solutions in n-dodecane against water and nitric acid. []
Q4: What influences the stability of Octanamide in solution?
A5: Research indicates that the biotransformation of Octanamide to its corresponding homologous acid, octanoic acid, is a key factor affecting its stability and pharmacological activity. []
Q5: Does Octanamide possess any catalytic properties?
A6: While not a catalyst itself, N,N-Dimethyl Octanamide has been successfully employed as a 'catalytic' cosolvent in a biphasic continuous-flow system for efficient C-N cross-coupling reactions, leading to the synthesis of various biarylamines and even the API of Gleevec (Imatinib) without requiring solvent switches. []
Q6: How do structural modifications of Octanamide impact its biological activity?
A7: Studies investigating a series of short fatty acid amides, including Octanamide, revealed that the position of substituents on the aliphatic side chain significantly influences their biotransformation to homologous acids and, consequently, their anticonvulsant activity. For example, diisopropylacetamide and valnoctamide, with a substituted beta position, did not metabolize to their respective acids and exhibited different activity profiles compared to Octanamide. []
Q7: Are there other examples of structure-activity relationships in Octanamide derivatives?
A8: Yes, research on Oleoylethanolamide (OEA) analogues, which share structural similarities with Octanamide, demonstrated that modifications to the OEA structure resulted in varying affinities for PPARα, a molecular target for treating metabolic diseases, inflammation, and cancer. []
Q8: What strategies are employed to enhance the stability or solubility of Octanamide-related compounds?
A9: The use of phase modifiers plays a crucial role in preventing third-phase formation during the extraction of uranium and thorium with N,N-dialkyl aliphatic amides, including those containing Octanamide. Researchers have investigated various phase modifiers like di(n-hexyl)octanamide (DHOA), isodecanol, and n-decanol to improve the solubility and stability of these extractants in organic phases. [, , ]
Q9: What is known about the metabolic fate of Octanamide in vivo?
A10: Studies on short fatty acid amides showed that Octanamide is rapidly metabolized to its corresponding acid, octanoic acid, after intravenous administration. This rapid metabolism resulted in undetectable plasma levels of Octanamide and contributed to its low anticonvulsant activity compared to other amides with slower metabolism. []
Q10: What analytical techniques are used to study Octanamide and its derivatives?
A10: Researchers employ various techniques, including:
- Chromatographic methods: Reverse-phase high-performance liquid chromatography (HPLC) is used for the quantification of Octanamide derivatives in pharmaceutical formulations. []
- Mass spectrometry: Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF-MS) helps identify and characterize organic phase species formed during the extraction of thorium using Octanamide-based extractants. []
- Spectroscopic methods: 1H-NMR, 13C-NMR, IR, and MS are valuable for structural confirmation. []
Q11: What is the environmental impact of using Octanamide-based compounds?
A12: One of the advantages of N,N-dialkyl aliphatic amides, including Octanamide derivatives, is their potential for eco-friendly applications. They exhibit complete incinerability, aligning with the CHON principle, and their degradation products are primarily carboxylic acids and secondary amines, which have minimal impact on the separation of uranium and plutonium from fission products. []
Q12: Are there any alternatives to Octanamide-based compounds in their respective applications?
A12: While Octanamide derivatives offer advantages in specific applications, researchers continuously explore alternatives:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
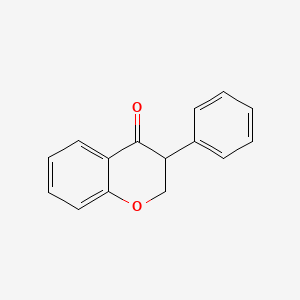

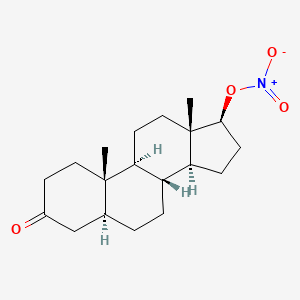
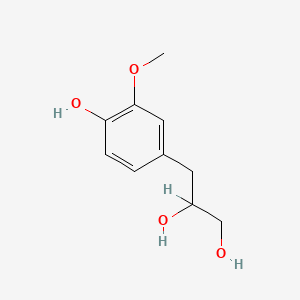
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)

